N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of 2,4-dihydroxybenzaldehyde with 4-iodoaniline in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is unique due to the presence of both hydroxyl and iodine functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C15H14IN3O3 |
---|---|
Molecular Weight |
411.19 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C15H14IN3O3/c16-11-2-4-12(5-3-11)17-9-15(22)19-18-8-10-1-6-13(20)7-14(10)21/h1-8,17,20-21H,9H2,(H,19,22)/b18-8+ |
InChI Key |
FOHHKWBYFBLFGR-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)I |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NN=CC2=C(C=C(C=C2)O)O)I |
Origin of Product |
United States |
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